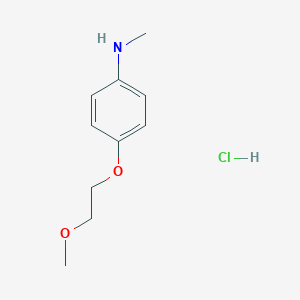

4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride

Beschreibung

¹H NMR (400 MHz, CDCl₃) :

- Aromatic protons :

- δ 6.82 (d, J = 8.7 Hz, 2H, C3/C5-H).

- δ 6.60 (d, J = 8.6 Hz, 2H, C2/C6-H).

- Methoxyethoxy chain :

- δ 3.77 (s, 3H, OCH₃).

- δ 3.5–3.7 (m, 4H, OCH₂CH₂O).

- N-methyl group : δ 2.81 (s, 3H, NCH₃).

¹³C NMR (101 MHz, CDCl₃) :

- Aromatic carbons : δ 149.5 (C4), 129.3 (C1), 117.3 (C2/C6), 112.5 (C3/C5).

- Ether carbons : δ 72.1 (OCH₂CH₂O), 58.9 (OCH₃).

- N-methyl : δ 30.8 (NCH₃).

FT-IR (cm⁻¹) :

- N-H stretch : Absent (protonated amine).

- C-O-C asymmetric stretch : 1120–1240 (ether linkage).

- C-N stretch : 1280–1320 (aromatic amine salt).

UV-Vis (MeCN) :

- λₘₐₓ : 257 nm (π→π* transition, aromatic ring).

Comparative Analysis with Isomeric Forms

3-(2-Methoxyethoxy)-4-methylaniline vs. 4-(2-Methoxyethoxy)-N-methylaniline :

Structural differences :

- Substituent position : The methoxyethoxy group shifts from para (C4) to meta (C3), altering electronic effects.

- N-methylation : Reduces basicity compared to primary amines.

Table 2: Physicochemical Comparison

Spectroscopic contrasts :

Eigenschaften

IUPAC Name |

4-(2-methoxyethoxy)-N-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11-9-3-5-10(6-4-9)13-8-7-12-2;/h3-6,11H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKFESMONPXDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OCCOC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-(2-Methoxyethoxy)aniline. This intermediate is then subjected to methylation to form 4-(2-Methoxyethoxy)-N-methylaniline. Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid under controlled conditions .

Analyse Chemischer Reaktionen

4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aniline Ring

Substituents significantly influence physicochemical properties and reactivity. Selected examples:

Table 1: Substituent Comparison of Aniline Hydrochlorides

N-Substitution: Primary vs. Secondary Amines

The N-methyl group in the target compound distinguishes it from primary amines:

Table 2: Impact of N-Substitution

- Toxicity: Secondary amines like N-methylaniline are less prone to nitrosation, reducing carcinogenic risk compared to primary amines .

- Reactivity : N-methylation reduces nucleophilicity, impacting coupling reactions (e.g., Pd-catalyzed aminations require adjusted catalysts ).

Biologische Aktivität

4-(2-Methoxyethoxy)-N-methylaniline;hydrochloride, also known as a methoxyethyl aniline derivative, has garnered attention in scientific research due to its potential biological activities. This compound is primarily examined for its antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development.

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 236.72 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate various biochemical pathways, leading to therapeutic effects, including:

- Antimicrobial Activity : The compound demonstrates inhibitory effects on bacterial growth.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

In cancer research, the compound has been evaluated for its cytotoxic effects on different cancer cell lines. The following table summarizes the findings from a study assessing its anticancer potential:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 15.7 | Significant reduction in cell viability |

| MCF-7 (Breast Cancer) | 22.3 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.5 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various aniline derivatives, including this compound. The results indicated that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with notable apoptosis observed in treated cells .

Q & A

Q. What are the standard synthetic routes for 4-(2-Methoxyethoxy)-N-methylaniline hydrochloride?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For instance, reacting N-methylaniline with a methoxyethoxy-substituted aryl halide in aprotic solvents like dimethylformamide (DMF) under reflux conditions. The hydrochloride salt is formed by treating the free base with HCl gas or aqueous HCl, as demonstrated in the synthesis of 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride (82% yield using HCl in 1,4-dioxane) . Alternative methods employ coupling reactions with methoxyethoxy precursors, followed by HCl salt formation .

Q. Which spectroscopic techniques are essential for structural confirmation?

- 1H/13C NMR : Identifies aromatic substitution patterns and functional groups. The methoxyethoxy group’s protons appear as a triplet near δ 3.5–3.7 ppm, while the N-methyl group resonates at δ 2.8–3.0 ppm .

- HPLC : Assesses purity (e.g., retention time of 0.83 minutes under specific conditions) .

- LCMS : Confirms molecular weight (e.g., m/z 236 [M+H]+ for related compounds) .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation. Desiccants like silica gel are recommended, as indicated for analogous hydrochloride salts .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Choice : Aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) achieves >90% purity, as shown in a synthesis yielding 93% after purification .

Q. What strategies resolve discrepancies in reported solubility data?

- Standardization : Use consistent solvent systems (e.g., water, ethanol, DMSO) and measure solubility at fixed temperatures (e.g., 25°C).

- Analytical Validation : Karl Fischer titration quantifies water content in hygroscopic samples .

- Comparative Studies : Solubility in water (50 mg/mL) and DMSO (200 mg/mL) has been validated for structurally similar compounds .

Q. How does the methoxyethoxy group influence reactivity in derivatization?

- Electrophilic Substitution : The electron-donating methoxyethoxy group directs electrophiles to the aromatic ring’s meta position.

- Hydrogen Bonding : The ether oxygen enhances solubility in polar solvents and stabilizes interactions with biological targets (e.g., enzymes) .

- Stability : The group reduces oxidative degradation in aqueous media compared to non-ether analogs .

Q. How can researchers validate compound purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.